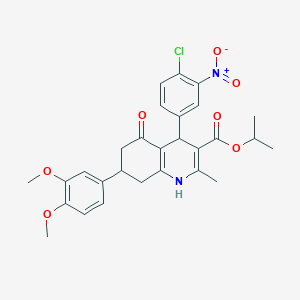
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine is a synthetic organic compound characterized by the presence of two pyridine rings attached to an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine typically involves the reaction of 4-pyridinecarboxaldehyde with N,N-dimethylethylenediamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The pyridine rings can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of the target and triggering a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- N1,N2-dimethyl-1,2-di(2-pyridinyl)-1,2-ethanediamine
- N1,N2-dimethyl-1,2-di(3-pyridinyl)-1,2-ethanediamine
Uniqueness
N1,N2-dimethyl-1,2-di(4-pyridinyl)-1,2-ethanediamine is unique due to the position of the pyridine rings, which can influence its chemical reactivity and biological activity. The 4-pyridinyl substitution may confer distinct properties compared to its 2-pyridinyl and 3-pyridinyl analogs.
Properties
CAS No. |
6630-22-4 |
|---|---|
Molecular Formula |
C14H18N4 |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N,N'-dimethyl-1,2-dipyridin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C14H18N4/c1-15-13(11-3-7-17-8-4-11)14(16-2)12-5-9-18-10-6-12/h3-10,13-16H,1-2H3 |
InChI Key |
PQABABVPLVDKKK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=NC=C1)C(C2=CC=NC=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


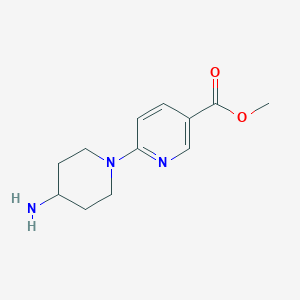
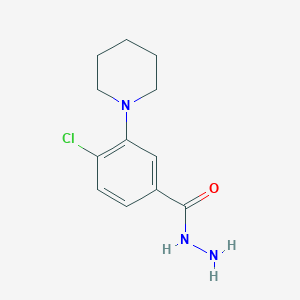
![5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole](/img/structure/B11772030.png)

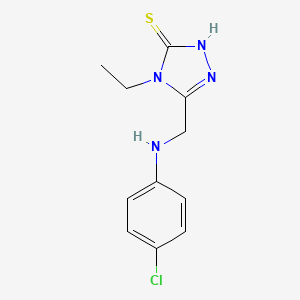
![4-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11772052.png)
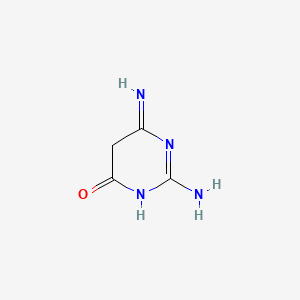
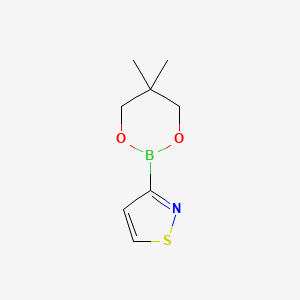
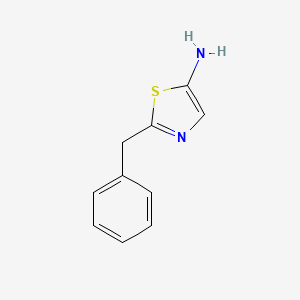

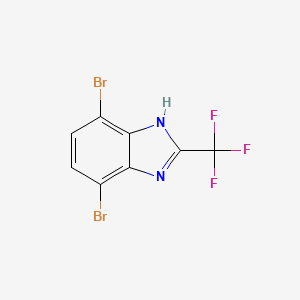
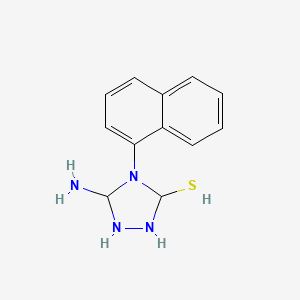
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
